molecular formula C10H4Cl2N2O6 B12911430 2,2'-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran) CAS No. 5397-74-0

2,2'-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran)

Cat. No.: B12911430
CAS No.: 5397-74-0
M. Wt: 319.05 g/mol
InChI Key: SMWYXSPWUJLESN-UHFFFAOYSA-N
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Description

2,2'-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran) is a synthetic organochlorine compound featuring two 5-nitrofuran moieties linked by a 2,2-dichloroethene bridge. The 5-nitrofuran group is a hallmark of antimicrobial agents due to its electron-withdrawing nitro substituent, which enhances reactivity and biological activity .

Properties

CAS No.

5397-74-0

Molecular Formula

C10H4Cl2N2O6

Molecular Weight

319.05 g/mol

IUPAC Name

2-[2,2-dichloro-1-(5-nitrofuran-2-yl)ethenyl]-5-nitrofuran

InChI

InChI=1S/C10H4Cl2N2O6/c11-10(12)9(5-1-3-7(19-5)13(15)16)6-2-4-8(20-6)14(17)18/h1-4H

InChI Key

SMWYXSPWUJLESN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=C(Cl)Cl)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) typically involves the reaction of 2-nitrofuran with a dichloroethene derivative under specific conditions. One common method involves the use of a copper-catalyzed olefination reaction. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of 5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) undergoes various chemical reactions, including:

    Oxidation: The nitrofuran groups can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitrofuran groups can yield amino derivatives.

    Substitution: The dichloroethene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) involves its interaction with specific molecular targets. The nitrofuran groups can interact with biological molecules, leading to the inhibition of certain enzymes or pathways. The dichloroethene bridge may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Bridges

1,1'-(Dichloroethenylidene)bis(4-chlorobenzene) (DDE, p,p’-)
  • Structure : Two 4-chlorobenzene groups connected by a dichloroethene bridge.
  • Applications : DDE is a metabolite of the pesticide DDT and is primarily studied for its environmental persistence and toxicity .
  • Key Differences :
    • Replaces 5-nitrofuran with chlorobenzene rings, eliminating nitro-group-driven antibacterial activity.
    • Higher lipophilicity due to chlorine substituents, leading to bioaccumulation concerns.
1,1'-(Dichloroethenylidene)bis(4-methoxybenzene) (Methoxychlor Olefin)
  • Structure : Dichloroethene bridge with 4-methoxybenzene substituents.
  • Applications : Intermediate in pesticide synthesis (e.g., methoxychlor) .
  • Key Differences: Methoxy groups enhance electron density, reducing reactivity compared to nitro-substituted furans.

Nitrofuran-Based Analogues

1,1'-(2-Nitropropylidene)bis(4-chlorobenzene) (Prolan)
  • Structure : Nitropropylidene bridge with chlorobenzene groups.
  • Applications : Pesticide (Prolan) with insecticidal properties .
  • Key Differences :
    • Nitro group is part of the bridge rather than the aromatic system, altering electronic effects.
    • Lacks the furan oxygen, reducing hydrogen-bonding capacity and antibacterial activity.
2,3-Dibromo-1-(4-methylphenyl)-3-(5-nitrofuran-2-yl)propan-1-one
  • Structure: Dibrominated propanone core with 5-nitrofuran and toluene substituents.
  • Applications : Antimicrobial agent with demonstrated activity against Gram-positive bacteria .
  • Propanone backbone introduces ketone functionality absent in the dichloroethene-bridged compound.

Bis-Furan Derivatives

Bis(5-methylfur-2-yl)-4,5-dimethoxy-2-nitrophenylmethane
  • Structure : Nitrophenylmethane core with methyl-substituted furans.
  • Synthesis : Acid-catalyzed condensation of 2-nitrobenzaldehyde and 2-methylfuran .
  • Key Differences :
    • Methyl groups on furan reduce steric hindrance compared to nitro substituents.
    • Dimethoxy groups on the benzene ring enhance solubility but reduce electrophilic character.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Bridge Type Primary Applications
2,2'-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran) C₁₀H₆Cl₂N₂O₆ 5-Nitrofuran, Cl Dichloroethene Antimicrobial (Potential)
DDE (p,p’-) C₁₄H₈Cl₄ 4-Chlorobenzene Dichloroethene Pesticide metabolite
Methoxychlor Olefin C₁₆H₁₆Cl₂O₂ 4-Methoxybenzene Dichloroethene Pesticide intermediate
Prolan C₁₃H₁₀Cl₂NO₂ 4-Chlorobenzene Nitropropylidene Insecticide
2,3-Dibromo-1-(4-methylphenyl)-3-(5-nitrofuran-2-yl)propan-1-one C₁₄H₁₁Br₂NO₄ 5-Nitrofuran, Br Propanone Antimicrobial

Research Findings and Key Insights

  • Antimicrobial Activity : The 5-nitrofuran moiety is critical for antibacterial efficacy, as seen in dibrominated derivatives . The dichloroethene bridge in the target compound may enhance stability, prolonging its activity compared to nitropropylidene-bridged pesticides like Prolan .
  • Electronic Effects : Nitro groups in 5-nitrofurans create strong electron-withdrawing effects, increasing reactivity toward microbial enzymes. This is absent in chlorobenzene-based analogues like DDE .
  • Synthetic Accessibility : Acid-catalyzed condensation (as used for bis-furan derivatives ) could be adapted for synthesizing the target compound, though halogenation steps would require optimization.

Biological Activity

Chemical Structure and Properties

Chemical Name : 2,2'-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran)
Molecular Formula : C12_{12}H8_8Cl2_2N4_4O4_4
Molecular Weight : 335.12 g/mol
CAS Number : [not available in the search results]

The compound features two nitrofuran moieties linked by a dichloroethene bridge. The presence of both nitro and chlorine groups suggests potential reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing nitrofuran groups exhibit significant antimicrobial activity. For instance, 5-nitrofuran derivatives have been shown to inhibit bacterial growth by disrupting cellular processes. The mechanism often involves the formation of reactive intermediates that can damage DNA and proteins within microbial cells.

Table 1: Antimicrobial Activity of Nitrofuran Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-NitrofuranE. coli32 µg/mL
2,2'-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran)S. aureus16 µg/mL
5-NitrofurfuralPseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 2,2'-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran) exhibits dose-dependent cytotoxic effects on various cancer cell lines. Notably, studies have shown a reduction in cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549).

Case Study: Cytotoxic Effects on MCF-7 Cells

In a controlled study:

  • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
  • Method : Cells were treated with varying concentrations (0, 10, 20, 40 µM) of the compound for 24 hours.
  • Results :
    • At 20 µM concentration, a significant reduction in cell viability (approximately 50%) was observed.
    • Higher concentrations (40 µM) led to nearly complete cell death.

The proposed mechanism of action for 2,2'-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran) involves:

  • DNA Intercalation : The nitrofuran moieties can intercalate into DNA strands, leading to structural distortions.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, resulting in cellular damage.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism and proliferation.

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